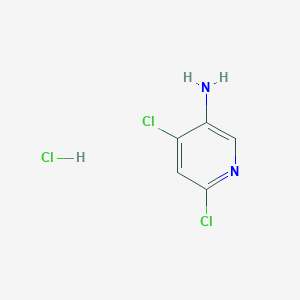

4,6-Dichloropyridin-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,6-dichloropyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2.ClH/c6-3-1-5(7)9-2-4(3)8;/h1-2H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCQIFAYYUSQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloropyridin 3 Amine Hydrochloride and Precursors

Established Synthetic Routes to 4,6-Dichloropyridin-3-amine

The traditional synthesis of 4,6-Dichloropyridin-3-amine often relies on multi-step sequences starting from pyridine (B92270) or pre-functionalized pyridine derivatives. These routes are characterized by their reliance on fundamental organic reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, facilitates the displacement of leaving groups by nucleophiles. Amines can be synthesized through nucleophilic substitution, where a halide on an alkyl group is replaced by an amino group using a suitable nucleophile. google.com This principle extends to aryl and heteroaryl halides.

In the context of producing aminopyridines, ammonia (B1221849) or an amine can act as the nucleophile to displace a halogen from the pyridine ring. google.com For instance, the synthesis of 4-amino-3,5-dihalopyridines has been achieved through the SNAr displacement of a 4-chloro substituent on 3,4,5-trihalopyridines. masterorganicchemistry.com This highlights the feasibility of introducing an amino group onto a di- or tri-halogenated pyridine ring system. The reaction of 3,6-dichloropyridazine (B152260) with ammonia water in a solvent like DMF at elevated temperatures has been shown to produce 3-amino-6-chloropyridazine (B20888) in high yield. researchgate.net While a different heterocyclic system, this demonstrates a direct amination of a dichloro-substituted heterocycle.

The general conditions for such reactions can be summarized as follows:

| Reactants | Reagents | Solvent | Temperature | Yield |

| 3,6-dichloropyridazine | Ammonia water | DMF | 130 °C | 95.70% |

| 3,6-dichloropyridazine | Ammonia water | Dichloromethane | 30 °C | 81.42% |

This table presents data on the synthesis of a related compound, 3-amino-6-chloropyridazine, to illustrate the nucleophilic substitution approach. researchgate.net

The use of a carbamate (B1207046) group as a precursor to an amine is a common strategy in organic synthesis, often employed as a protecting group. organic-chemistry.org This route would theoretically involve the synthesis of a corresponding 4,6-dichloropyridylcarbamate, followed by a deprotection step to yield the desired 3-amino functionality.

While a specific, documented synthesis of 4,6-Dichloropyridin-3-amine from a pyridylcarbamate is not detailed in the surveyed literature, the deprotection of heteroaromatic carbamates is an established chemical transformation. nih.gov Various methods exist for the deprotection of carbamates, which could be applicable to a suitably substituted pyridylcarbamate intermediate.

Common deprotection strategies include:

Acid-catalyzed removal: Strong acids like trifluoroacetic acid (TFA) are effective for the deprotection of Boc (tert-butyloxycarbonyl) carbamates. organic-chemistry.org

Base-catalyzed methanolysis: A catalytic amount of a base such as sodium methoxide (B1231860) can be used for the deprotection of heteroaromatic carbamates. nih.gov

Nucleophilic deprotection: A method using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) tribasic in N,N-dimethylacetamide (DMAc) at 75 °C has been developed for the deprotection of Cbz, Alloc, and methyl carbamates, offering an alternative for sensitive substrates. chemistryviews.orggoogle.com

Novel and Optimized Synthetic Strategies for the Compound

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the preparation of heterocyclic compounds. These include the use of microwave irradiation and sophisticated regioselective control strategies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various substituted pyridines and other heterocycles. researchgate.net

For example, the synthesis of 4-amino-3,5-dihalopyridines has been efficiently achieved via microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines. masterorganicchemistry.com This approach is applicable to a range of primary and secondary amines, including electron-rich arylamines. masterorganicchemistry.com Similarly, microwave irradiation has been used in the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating its utility in complex, one-pot reactions. The key advantages of MAOS are the rapid heating, precise temperature control, and the ability to perform reactions under solvent-free conditions.

Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted pyridines. The positions of the existing substituents on the pyridine ring direct the location of incoming groups. Protective groups can be strategically employed to block certain reactive sites, thereby directing the reaction to the desired position.

In the case of dichloropyrimidines, which are structurally related to dichloropyridines, the regioselectivity of SNAr reactions is a well-studied area. For 2,4-dichloropyrimidines substituted with an electron-withdrawing group at the C-5 position, nucleophilic substitution typically occurs with high selectivity at the C-4 position. However, it has been reported that using tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C-2 position. This change in regioselectivity, followed by an in situ N-dealkylation, provides a practical route to C-2 substituted aminopyrimidines. This principle of altering regioselectivity through the choice of nucleophile or the use of a temporary directing group is a key strategy in modern heterocyclic synthesis.

Preparation of Related Dichloropyridine Isomers and Aminopyridines as Synthetic Analogs

The synthesis of isomers and analogs of 4,6-Dichloropyridin-3-amine provides valuable comparative data and alternative precursors for various applications. The preparation of different dichloropyridine isomers and other aminopyridines often involves distinct synthetic challenges and methodologies.

For example, the preparation of isomer-free 2,5-dichloropyridine (B42133) can be achieved from 2-chloropyridine (B119429) through a multi-step process involving alkoxylation, chlorination, treatment with a Vilsmeyer-Haack reagent, and finally purification by water vapor distillation and crystallization. organic-chemistry.org

The synthesis of various aminopyridines is also well-documented. 4-Aminopyridine can be prepared from pyridine through a three-step process involving oxidation to pyridine-N-oxide, nitration, and subsequent reduction of the nitro group. An improved, one-pot industrial process for producing aminopyridines involves the reaction of a pyridine carboxamide with a hypohalite in the absence of a solvent. The synthesis of 2-amino-5-fluoropyridine (B1271945) has been reported starting from 2-aminopyridine, involving steps such as acetylation of the amino group to control reactivity during subsequent nitration and other transformations.

The synthesis of analogs can also involve modifying existing aminopyridine structures. For instance, analogs of 3-(2-aminoethoxy)pyridine have been synthesized with substitutions at the 5' and 6' positions of the pyridine ring to explore their biological activities. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies of 4,6 Dichloropyridin 3 Amine Hydrochloride

Amine Group Transformations

The primary amino group at the C3 position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents.

Acylation, Alkylation, and Arylation Reactions of the Amino Moiety

The nucleophilic nature of the amino group in 4,6-Dichloropyridin-3-amine allows it to readily undergo standard amine derivatization reactions.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. masterorganicchemistry.comlibretexts.org This process converts the amine into a more complex amide structure. The Friedel-Crafts acylation, for instance, uses an acyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃) to form an acyl group substituent on an aromatic ring. masterorganicchemistry.comlibretexts.org

Alkylation: Introducing an alkyl group onto the amino moiety can be achieved using alkyl halides. However, direct alkylation often leads to polyalkylation, where multiple alkyl groups attach to the nitrogen, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org This lack of control can be a significant drawback. masterorganicchemistry.comlibretexts.orgyoutube.com Friedel-Crafts alkylation is a well-known method for adding alkyl groups to aromatic rings, but it is prone to carbocation rearrangements and polyalkylation, and it fails with strongly deactivated rings or those with basic amino substituents. libretexts.orglibretexts.orgyoutube.com

Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which will be discussed in a later section.

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for forming C-N bonds, effectively serving as a more controlled alternative to direct alkylation. masterorganicchemistry.comharvard.edu The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in the same reaction vessel to the desired amine. wikipedia.orgchemistrysteps.com

This method is highly effective for creating substituted amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are capable of selectively reducing the iminium ion intermediate in the presence of the initial carbonyl compound. masterorganicchemistry.comharvard.edu

However, direct reductive amination on electron-deficient pyridines like 3-amino-4-chloropyridine (B21944) can be challenging. The basicity of the pyridine nitrogen can interfere with the reaction by neutralizing the acid catalyst needed for imine formation. nih.gov To overcome this, a multi-step sequence involving N-Boc protection of the amine, followed by alkylation and subsequent deprotection, can be employed to successfully yield the N-alkylated product. nih.gov An efficient, single-vessel protocol has been developed for the reductive amination of N-Boc-3-amino-4-halopyridines, which provides the mono-alkylated amines in high purity. nih.gov

Halogen Atom Reactivity and Selective Functionalization

The two chlorine atoms at the C4 and C6 positions of the pyridine ring are susceptible to displacement through various mechanisms, offering pathways to introduce a wide array of functional groups. The electronic properties of the pyridine ring, activated by the nitrogen atom and the amino group, facilitate these substitutions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyridine Halogen Sites

Nucleophilic aromatic substitution (SₙAr) is a primary pathway for functionalizing the chlorinated positions of 4,6-Dichloropyridin-3-amine. wikipedia.org In this reaction, a nucleophile attacks the electron-deficient pyridine ring, displacing one of the chloride leaving groups. The reaction is particularly favored in heteroaromatic systems like pyridine, where the ring nitrogen can effectively stabilize the negative charge of the intermediate (Meisenheimer complex). wikipedia.orgnih.gov

The presence of multiple halogen substituents raises the question of regioselectivity. The outcome of an SₙAr reaction on a multi-halogenated heterocycle is determined by the electronic and steric environment of each halogenated carbon. chemrxiv.org In di- or tri-substituted pyridines, nucleophilic attack often shows a preference for one position over another. For instance, in reactions involving 3,4-pyridynes, which are related reactive intermediates, the regioselectivity of nucleophilic addition is governed by the electronic distortion of the aryne bond caused by neighboring substituents. nih.gov Lewis acids can be used to activate the pyridine ring towards nucleophilic attack. bath.ac.ukresearchgate.net

| Reactant | Nucleophile | Conditions | Selective Position | Product Type |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, secondary aliphatic amines | Weak base | C4-Chloride | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine derivatives. researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated anilines | - | C2-Sulfone | 2-Amino-4,6-dichloropyrimidine derivatives. researchgate.net |

| 2,4-Dichloropyridine | Benzyl alcohol | - | C4 | 4-Benzyloxy-2-chloropyridine. chemrxiv.org |

| 4-Chloropyridine | Various amines | ZnCl₂(amine)₂ complex | C4 | 4-Aminopyridine derivatives. researchgate.net |

Cross-Coupling Reactions Involving Pyridine Halogen Substituents (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds at the halogenated sites of the pyridine ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is an effective method for creating arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.orgnih.gov The reaction's utility extends to the synthesis of complex molecules, including pharmaceuticals. wikipedia.org The reactivity difference between various halides (I > Br > Cl) can be exploited to achieve selective couplings. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. It is a key method for synthesizing N-aryl amines. researchgate.netarkat-usa.org The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity. researchgate.net Like other cross-coupling reactions, it is sensitive to the electronic nature of the substituents on the pyridine ring.

| Reaction Type | Coupling Partner | Catalyst System | Substrate Example | Product Type |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl Halide (e.g., 1-bromo-4-iodobenzene). wikipedia.org | Aryl-substituted alkyne. wikipedia.org |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd-NHC complex, Base (e.g., K₃PO₄) | Aryl Bromide | N-Aryl amine. arkat-usa.org |

| Suzuki | Arylboronic acid | Pd catalyst, Base | Trishalogenated pyridopyridazine | Aryl-substituted heterocycle. researchgate.netmdpi.com |

Chemo- and Regioselectivity in Multi-Substituted Pyridine Systems

The presence of multiple reactive sites—the C3-amino group and the C4 and C6 chloro groups—on the 4,6-Dichloropyridin-3-amine scaffold necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity. slideshare.netyoutube.com

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, under certain conditions, a reagent might react exclusively with the amino group while leaving the chloro substituents untouched, or vice-versa. In SₙAr reactions on related polysubstituted pyrimidines, the choice of base and nucleophile can direct the substitution to either a chloro or a sulfonyl group, demonstrating high chemoselectivity. researchgate.net

Regioselectivity concerns the preferential reaction at one position over other similar positions. In the context of 4,6-Dichloropyridin-3-amine, this pertains to the selective substitution of the C4-Cl versus the C6-Cl. The regiochemical outcome is influenced by a combination of factors:

Electronic Effects: The electron-withdrawing pyridine nitrogen deactivates the adjacent C6 position more strongly than the C4 position. Conversely, the electron-donating amino group at C3 activates the ortho (C4) and para (C6) positions towards electrophilic attack but influences nucleophilic substitution differently. Its directing effect can make the C4 position more susceptible to nucleophilic attack.

Steric Hindrance: The substituents adjacent to the chlorine atoms can sterically hinder the approach of a nucleophile, potentially favoring reaction at the less hindered site.

Reaction Mechanism: The specific mechanism (e.g., SₙAr, cross-coupling) and the nature of the catalyst and reagents can dictate which site is more reactive. For example, in pyridyne chemistry, neighboring electron-withdrawing groups can distort the triple bond, thereby controlling the site of nucleophilic attack. nih.gov Computational models using descriptors like LUMO energy and electrostatic potential can help predict the most reactive site in multihalogenated heterocycles for SₙAr reactions. chemrxiv.org

By carefully selecting reagents, catalysts, and reaction conditions, chemists can selectively functionalize each of the reactive sites on 4,6-Dichloropyridin-3-amine, enabling the synthesis of a wide range of highly decorated pyridine derivatives for various applications.

Coordination Chemistry of the Compound as a Ligand

The coordination chemistry of 4,6-Dichloropyridin-3-amine hydrochloride as a ligand in the formation of metal complexes is a specialized area of study. While extensive research on this specific molecule is not widely available, its structural features—a pyridine ring with two chlorine atoms and an amino group—allow for predictable coordination behaviors based on the principles of coordination chemistry and studies of analogous substituted pyridines.

The potential for 4,6-Dichloropyridin-3-amine to act as a ligand stems from the presence of two potential donor sites: the lone pair of electrons on the pyridine nitrogen atom and the lone pair on the exocyclic amino group. The hydrochloride form implies that one of these nitrogen atoms is protonated, which would necessitate deprotonation before coordination can occur. Typically, the pyridine nitrogen is the more basic and accessible site for coordination with metal ions.

Expected Coordination Modes

Based on the structure of 4,6-Dichloropyridin-3-amine, several coordination modes can be postulated:

Monodentate Coordination: The most probable mode of coordination is through the pyridine nitrogen atom. wikipedia.orgresearchgate.net This is a common feature for pyridine-based ligands. wikipedia.orgjscimedcentral.com The amino group's lone pair is generally less available for coordination due to resonance effects with the aromatic ring. It is also possible, though less likely, for coordination to occur solely through the amino group nitrogen.

Bidentate Bridging: The ligand could potentially bridge two metal centers, with the pyridine nitrogen coordinating to one metal ion and the amino group coordinating to another. This would lead to the formation of coordination polymers. Studies on related aminopyridine ligands have shown their ability to form such bridged structures. researchgate.net

Chelating Coordination: While less common for 3-aminopyridines due to the formation of a strained four-membered ring, chelation involving both the pyridine and amino nitrogen atoms to the same metal center cannot be entirely ruled out under specific geometric conditions.

Influence of Substituents on Coordination

The electronic and steric properties of the chloro and amino substituents significantly influence the coordination behavior of the ligand:

Steric Effects: The chlorine atom at the 6-position can create steric hindrance around the pyridine nitrogen, potentially influencing the geometry of the resulting metal complex. wikipedia.org This steric bulk may favor the formation of complexes with lower coordination numbers or specific spatial arrangements of ligands.

Hypothetical Research Findings

While direct experimental data for metal complexes of this compound is scarce, we can extrapolate from similar systems to predict the characteristics of its potential complexes. For instance, reactions with various transition metal salts (e.g., chlorides, nitrates, acetates of Cu(II), Co(II), Ni(II), Zn(II)) would likely yield crystalline coordination compounds.

Characterization of these hypothetical complexes would involve techniques such as single-crystal X-ray diffraction to determine the precise coordination geometry, bond lengths, and bond angles. Spectroscopic methods like FT-IR would be used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the amino group. UV-Vis spectroscopy would provide information about the electronic transitions within the complex and its coordination environment.

Interactive Data Table of Postulated Metal Complexes

The following interactive table presents hypothetical data for potential metal complexes of 4,6-Dichloropyridin-3-amine, based on typical findings for similar aminopyridine ligands.

| Metal Ion | Formula of Complex | Postulated Geometry | Coordination Mode | Color |

| Cu(II) | [Cu(C₅H₄Cl₂N₂)₂(H₂O)₂]Cl₂ | Distorted Octahedral | Monodentate (Npy) | Blue-Green |

| Co(II) | [Co(C₅H₄Cl₂N₂)₄]Cl₂ | Tetrahedral | Monodentate (Npy) | Pink |

| Ni(II) | [Ni(C₅H₄Cl₂N₂)₄(H₂O)₂]Cl₂ | Octahedral | Monodentate (Npy) | Green |

| Zn(II) | [Zn(C₅H₄Cl₂N₂)₂Cl₂] | Tetrahedral | Monodentate (Npy) | Colorless |

| Pd(II) | [Pd(C₅H₄Cl₂N₂)₂Cl₂] | Square Planar | Monodentate (Npy) | Yellow |

| Pt(II) | [Pt(C₅H₄Cl₂N₂)₂Cl₂] | Square Planar | Monodentate (Npy) | Pale Yellow |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general knowledge of coordination chemistry.

Advanced Spectroscopic and Structural Characterization of 4,6 Dichloropyridin 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various one-dimensional and two-dimensional experiments, the precise structure of 4,6-Dichloropyridin-3-amine hydrochloride can be confirmed.

Proton (¹H) NMR Investigations for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of protons in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The pyridine (B92270) ring is expected to show distinct signals corresponding to its hydrogen atoms. The chemical shifts of these protons are influenced by the positions of the chlorine and amine substituents. Due to the hydrochloride form, the amine protons may appear as a broad signal, and its chemical shift can be dependent on the solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below, based on general principles and data for similar structures. The exact chemical shifts (δ) are reported in parts per million (ppm).

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.10 | s | - |

| H-5 | ~7.50 | s | - |

| NH₃⁺ | ~5.0-7.0 | br s | - |

s : singlet, br s : broad singlet

The singlet nature of the aromatic protons (H-2 and H-5) would indicate no adjacent proton neighbors, which is consistent with the substitution pattern of the pyridine ring.

Carbon (¹³C) NMR and Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, DEPT-90, NOESY)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons bonded to electronegative atoms like chlorine and nitrogen will appear at a lower field (higher ppm values).

DEPT-90 and DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-90 spectrum would show only the CH carbons, while a DEPT-135 spectrum would show CH and CH₃ groups as positive signals and CH₂ groups as negative signals.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected between the aromatic protons H-2 and H-5 as they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would show correlations between the signals for H-2 and C-2, and H-5 and C-5.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, the H-2 proton would be expected to show correlations to C-4 and C-6. The H-5 proton would likely show correlations to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of a molecule.

A hypothetical ¹³C NMR data table is provided below:

| Carbon | Chemical Shift (ppm) |

| C-2 | ~148 |

| C-3 | ~125 |

| C-4 | ~150 |

| C-5 | ~120 |

| C-6 | ~145 |

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Gas Chromatography-Mass Spectrometry (GC-MS)

While the hydrochloride salt itself is not volatile enough for direct GC-MS analysis, the free base, 4,6-Dichloropyridin-3-amine, can be analyzed by this method. In GC-MS, the sample is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak of the free base and various fragment ions. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and deduce its structure. Common fragmentation pathways for halogenated pyridines often involve the loss of chlorine atoms and cleavage of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine group, the aromatic ring, and the carbon-chlorine bonds.

A table of expected IR absorption bands is presented below:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (amine salt) | Stretching | 3200-2800 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| C=C, C=N (aromatic ring) | Stretching | 1600-1450 |

| N-H | Bending | 1650-1550 |

| C-Cl | Stretching | 850-550 |

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium (B1175870) salt. The aromatic C=C and C=N stretching vibrations confirm the presence of the pyridine ring, while the C-Cl stretching bands provide evidence for the chloro substituents.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled insight into the molecular architecture of crystalline materials, revealing detailed information on bond lengths, bond angles, and the spatial arrangement of molecules. This data is crucial for confirming molecular identity, understanding polymorphism, and guiding the development of new solid forms with tailored properties.

In this related structure, the molecule crystallizes with one molecule in the asymmetric unit. iucr.org The crystal packing is dominated by strong N—H···N hydrogen bonds, which assemble the molecules into supramolecular chains. iucr.orgiucr.org These chains are further interconnected by offset π–π stacking interactions between the pyridine rings. iucr.org The cohesion of the crystal structure is also reinforced by halogen–π interactions. iucr.org A Hirshfeld surface analysis quantified the various intermolecular contacts, revealing significant contributions from Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) interactions. iucr.org

For this compound, it is anticipated that the protonation of the pyridine nitrogen would lead to the formation of strong N-H···Cl⁻ hydrogen bonds with the chloride counter-ion. The amino group would also be a primary hydrogen bond donor. The presence of chlorine atoms on the pyridine ring introduces the possibility of halogen bonding, which can act as a directional intermolecular force influencing the crystal packing.

Table 1: Crystallographic Data for the Related Compound 4-Amino-3,5-dichloropyridine

| Parameter | Value |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8638 (19) |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

| Volume (ų) | Not Reported |

| Z | 4 |

Data sourced from a study on 4-Amino-3,5-dichloropyridine, a related isomer. iucr.orgiucr.org

The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a well-established strategy in crystal engineering to modify the physicochemical properties of APIs. nih.govnih.gov While no specific co-crystal structures of this compound have been reported, the functional groups present in the molecule—an amino group, a pyridine nitrogen, and chloro substituents—make it a prime candidate for co-crystal formation.

The amino group and the pyridine nitrogen are potent hydrogen bond donors and acceptors, respectively. These sites can form robust hydrogen bonds with suitable co-formers containing functional groups such as carboxylic acids, amides, or other heterocycles. For instance, the formation of supramolecular assemblies between chlorobenzoic acid derivatives and amino-chloropyridine derivatives has been demonstrated, where interactions between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom are observed. mdpi.com

The chlorine atoms on the pyridine ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. The electrophilic region on the halogen atom, known as the σ-hole, can interact with nucleophilic sites on a co-former molecule. mdpi.com This type of interaction is increasingly being utilized in the design of co-crystals.

The development of drug-drug co-crystals is also an emerging area, offering the potential to deliver two active ingredients in a single crystalline form with improved properties. nih.gov For example, the commercially available drug Entresto is a co-crystal of sacubitril (B1662468) and valsartan. youtube.com Given the synthetic utility of aminopyridine scaffolds, this compound could potentially be co-crystallized with other APIs to create novel combination therapies.

Table 2: Potential Intermolecular Interactions in Co-crystals of this compound

| Interaction Type | Donor/Acceptor on 4,6-Dichloropyridin-3-amine | Potential Co-former Functional Groups |

| Hydrogen Bonding | Amino group (donor), Pyridine nitrogen (acceptor) | Carboxylic acids, Amides, Alcohols, other N-heterocycles |

| Halogen Bonding | Chlorine atoms (donor) | Carbonyls, Ethers, Amines, Aromatic rings |

| π-π Stacking | Pyridine ring | Aromatic rings |

Computational Chemistry and Theoretical Studies of 4,6 Dichloropyridin 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules, including pyridine (B92270) derivatives. researchgate.net This method is favored for its balance of accuracy and computational efficiency. DFT calculations are used to investigate the electronic structure of pyridine-based compounds by approximating the electron density of the system. researchgate.netijcce.ac.ir Theoretical studies on pyridine and its derivatives often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to model the system's electronic properties. researchgate.net The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level computations to ensure reliability. github.io

In the context of substituted pyridines, DFT can be used to analyze the effects of different substituents on the electron density of the pyridine ring. researchgate.net For 4,6-Dichloropyridin-3-amine hydrochloride, the electron-withdrawing nature of the two chlorine atoms and the electron-donating potential of the amino group, along with the protonation at the pyridine nitrogen, create a complex electronic environment. DFT calculations can quantify these electronic effects, providing insights into the molecule's reactivity and potential for intermolecular interactions. researchgate.net

| Parameter | Commonly Used Methods/Basis Sets | Information Obtained |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X | Approximation of the exchange-correlation energy |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Mathematical description of atomic orbitals |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties |

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acs.org For pyridine derivatives, the distribution and energies of these frontier orbitals are heavily influenced by the nature and position of substituents. researchgate.net

Electron density mapping, often visualized through deformation density maps, reveals how the electron density is redistributed upon bond formation compared to a superposition of non-interacting atoms. mdpi.com These maps can highlight regions of electron accumulation (indicative of lone pairs and covalent bonds) and electron depletion. chemtools.org For this compound, such a map would visualize the electron-rich regions around the nitrogen and chlorine atoms and the effects of the electron-withdrawing chlorine substituents on the pyridine ring's electron density.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.8 | Region of highest likelihood for electron donation |

| LUMO | -1.5 | Region of highest likelihood for electron acceptance |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. For a molecule like this compound, rotation around the C-N bond of the amino group could lead to different conformers.

Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time by solving Newton's equations of motion for the atoms. nih.govfigshare.com These simulations can provide insights into the flexibility of the molecule and the time-averaged distribution of its conformations in a given environment (e.g., in solution). For substituted pyridines, MD simulations have been used to study their interactions with biological macromolecules, revealing key binding modes and the importance of specific residues. nih.govfigshare.com Such simulations for this compound could predict its dynamic behavior and preferred conformations in different solvents.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a compound. researchgate.net

For this compound, the most relevant spectroscopic techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational chemistry can predict the chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in an IR spectrum. stenutz.eu

DFT calculations are commonly employed for this purpose. The prediction of NMR chemical shifts often involves calculating the magnetic shielding tensors for each nucleus. github.ionih.gov For IR spectra, the vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic positions. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov These predicted spectra can be invaluable in interpreting experimental data and confirming the identity and purity of a synthesized compound.

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C-Cl) | 148 ppm | 150 ppm |

| ¹H NMR Chemical Shift (Ar-H) | 7.5 ppm | 7.3 ppm |

| IR Frequency (C-N stretch) | 1320 cm⁻¹ | 1300 cm⁻¹ |

| IR Frequency (C-Cl stretch) | 850 cm⁻¹ | 830 cm⁻¹ |

Mechanistic Investigations of Reactions Involving 4,6 Dichloropyridin 3 Amine Hydrochloride

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4,6-Dichloropyridin-3-amine. The reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack temporarily disrupts the aromaticity of the pyridine (B92270) ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (a chloride ion) is expelled, and the aromaticity of the ring is restored.

The pyridine nitrogen atom and the two chlorine substituents are electron-withdrawing, which activates the ring for nucleophilic attack by lowering the energy of the electron-rich Meisenheimer intermediate. Conversely, the amino group at the C3 position is electron-donating, which can deactivate the ring. The positions para (C4) and ortho (C2, C6) to the ring nitrogen are the most activated towards nucleophilic attack. In the case of 4,6-Dichloropyridin-3-amine, attack is therefore expected at the C4 or C6 positions. The regioselectivity of the substitution—whether the nucleophile replaces the C4-chloro or C6-chloro substituent—is governed by a combination of electronic and steric factors. Studies on analogous 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can significantly influence which chloride is preferentially replaced. researchgate.net For instance, bulky substituents at the C3 position can sterically hinder attack at the C2 position, directing the nucleophile to the C6 position. researchgate.net

The role of bases is also critical, particularly when starting with the hydrochloride salt. A base is required to neutralize the HCl salt and generate the free 4,6-Dichloropyridin-3-amine, which is the active nucleophilic species in some contexts or the substrate for the SNAr reaction. Furthermore, in reactions involving amine nucleophiles, a base can deprotonate the amine, increasing its nucleophilicity. In the context of the SNAr mechanism, a base can also assist in the deprotonation of the Meisenheimer complex, which can influence the reaction pathway and rate.

The kinetics of SNAr reactions are typically second-order, with the rate dependent on the concentrations of both the dichloropyridine substrate and the nucleophile. youtube.com This is consistent with the bimolecular nature of the rate-determining step—the formation of the Meisenheimer complex.

The thermodynamics of the reaction are generally favorable when a strong nucleophile displaces a good leaving group. While chloride is a good leaving group, the relative stability of the starting materials and products dictates the final equilibrium. The stability of the intermediate is a key factor; electron-withdrawing groups stabilize this complex and thus accelerate the reaction. chemrxiv.org

Computational studies, such as Density Functional Theory (DFT), have become invaluable for dissecting the kinetic and thermodynamic profiles of these reactions. researchgate.net DFT calculations can model the Gibbs free energy profile, identifying the transition states and intermediates. For SNAr reactions on similar heteroaromatic systems, these calculations often confirm that the first step, nucleophilic addition, has a higher activation barrier (ΔG‡) than the second step, elimination of the leaving group, making the formation of the Meisenheimer intermediate the rate-determining step. researchgate.net

| Parameter | Influence on SNAr Reactions of Halogenated Pyridines | Research Finding |

| LUMO Energy | A lower LUMO energy of the electrophile correlates with a faster reaction rate. | A multivariate linear regression model showed a robust relationship between experimental SNAr activation energies and the LUMO energy of the electrophile. chemrxiv.org |

| Electrostatic Potential (ESP) | A more positive ESP at the carbon undergoing substitution accelerates nucleophilic attack. | The average ESP at the reacting carbon and at the ortho/para positions are key descriptors for predicting SNAr rates and regioselectivity. chemrxiv.org |

| Activation Energy (ΔG‡) | Determines the reaction rate. Lower activation energy leads to a faster reaction. | DFT calculations on 2-sulfonylpyrimidines showed that nucleophilic addition is the rate-determining step. researchgate.net |

| Solvent Effects | The ability of the solvent to act as a hydrogen-bond acceptor can influence regioselectivity. | In the reaction of 3-substituted 2,6-dichloropyridines, solvent choice could switch the preferred site of substitution. researchgate.net |

Mechanisms of Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, 4,6-Dichloropyridin-3-amine hydrochloride is a valuable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which create new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the active Pd(0) species. wikipedia.orgorganic-chemistry.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine, forming a Pd(II) intermediate. This is often the rate-determining step. nih.gov

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

In the Suzuki reaction , an organoboron reagent (in the presence of a base) transfers its organic group to the palladium center, displacing the halide. nih.gov

In the Buchwald-Hartwig amination , an amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

A critical challenge in the cross-coupling of dihalogenated substrates like 4,6-Dichloropyridin-3-amine is controlling site-selectivity . The relative reactivity of the C4-Cl versus the C6-Cl bond towards oxidative addition determines which position reacts first. Conventionally, halides adjacent to the nitrogen (ortho positions) are more reactive. nih.gov However, selectivity can be finely tuned and even reversed by the choice of catalyst, specifically the phosphine (B1218219) ligand. nih.govrsc.org Bulky, electron-rich ligands can favor reaction at the sterically less hindered or electronically different site.

| Ligand Type | Effect on Site-Selectivity in Dichloropyridine/Diazine Cross-Coupling | Example |

| Bulky Monodentate Phosphines (e.g., QPhos, P(t-Bu)₃) | Can override intrinsic electronic preferences, often favoring reaction at the less sterically hindered or electronically distinct position. | In 3,5-dichloropyridazines, electron-rich monodentate ligands favored coupling at C5, while bidentate ligands favored C3. rsc.org |

| Bulky N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | Can promote reaction at the C4 position of 2,4-dichloropyridines with high selectivity. | A Pd/IPr system was effective for C4-selective Suzuki, Kumada, and Negishi cross-couplings of 2,4-dichloropyridines. nih.gov |

| Bidentate Phosphines (e.g., dppf, Xantphos) | Chelation can influence the geometry and reactivity of the palladium center, leading to different selectivities. | In 3,5-dichloropyridazines, the electron-deficient bidentate ligand dppf favored reaction at C3. rsc.org |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for analyzing complex reaction mechanisms at a molecular level. researchgate.net Methods like Density Functional Theory (DFT) are used to map potential energy surfaces, calculate the energies of intermediates and transition states, and predict the most likely reaction pathways. researchgate.net

For SNAr reactions, computational models can predict regioselectivity by comparing the activation energies for nucleophilic attack at different positions (e.g., C4 vs. C6). The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and Molecular Electrostatic Potential (ESP) maps are particularly useful descriptors. chemrxiv.orgwuxiapptec.com A larger LUMO lobe or a more positive electrostatic potential at a particular carbon atom indicates a higher susceptibility to nucleophilic attack. For 2,4-dichloropyrimidines, it has been shown that electron-donating groups at C6 can alter the LUMO distribution to favor attack at the C2 position over the typically more reactive C4 position. wuxiapptec.com

In metal-catalyzed cross-coupling, transition state modeling helps to elucidate the factors controlling site-selectivity. By calculating the energy barriers for the oxidative addition of palladium to the C4-Cl and C6-Cl bonds, chemists can rationalize and predict how different ligands and substrates will influence the reaction outcome. nih.gov These models can reveal subtle electronic and steric interactions between the substrate, the ligand, and the metal center within the transition state structure that ultimately govern the reaction's path. nih.gov This predictive power is invaluable for rationally designing new catalysts and optimizing reaction conditions to achieve desired products with high selectivity.

Applications of 4,6 Dichloropyridin 3 Amine Hydrochloride As a Precursor in Diverse Chemical Fields

Role in the Synthesis of Heterocyclic Scaffolds

The structure of 4,6-Dichloropyridin-3-amine hydrochloride is particularly suited for building complex heterocyclic frameworks, which are central to medicinal chemistry and materials science. The strategic placement of its functional groups allows for sequential and controlled reactions to generate molecules of significant structural complexity.

Pyridine-Derived Building Blocks for Complex Molecular Architectures

The utility of pyridine (B92270) derivatives as building blocks for creating intricate molecular structures is well-established in organic synthesis. nih.govresearchgate.net this compound functions as a versatile precursor, where the chlorine atoms act as leaving groups for substitution reactions, while the amine group can be a nucleophile or be transformed into other functionalities. This multi-functional nature allows it to be a starting point for generating libraries of compounds for drug discovery and for synthesizing specific, complex targets. nih.gov

Research has demonstrated that halogenated pyridines can undergo annulative reactions, combining photoredox catalysis with intramolecular cyclization to produce spirocyclic tetrahydronaphthyridines (THNs), which are valuable three-dimensional scaffolds in medicinal chemistry. nih.gov This modular approach allows for the construction of multiple isomeric cores from common starting materials. nih.gov Furthermore, derivatives of dichloropyridines are used to create fully substituted pyridine rings, which can serve as precursors to specialized materials. dntb.gov.ua The ability to selectively functionalize the pyridine ring is crucial for building complex systems like pyridocoumarins and chromenopyridine derivatives. researchgate.net

Below is a table summarizing the types of molecular architectures that can be accessed using dichloropyridine amine-type precursors.

| Scaffold Type | Synthetic Advantage of Precursor | Relevant Synthetic Approaches |

| Fused Pyridines | Provides a core pyridine ring for subsequent fusion reactions. | Diboration-electrocyclization sequences. nih.gov |

| Spirocyclic Heterocycles | Halogen sites allow for intramolecular SNAr cyclization. nih.gov | Photoredox-catalysed hydroaminoalkylation followed by cyclization. nih.gov |

| Poly-substituted Pyridines | Multiple reactive sites (Cl, Cl, NH₂) allow for sequential, regioselective substitutions. | Nucleophilic aromatic substitution, transition-metal catalysis. dntb.gov.ua |

Precursor for Polydentate Ligands and Complexants

The rich coordination chemistry of pyridine-based ligands is fundamental to the development of functional materials and catalysts. acs.org this compound is a precursor to molecules that can act as polydentate ligands. The nitrogen atom within the pyridine ring and the nitrogen of the amine group (or its derivatives) can both serve as coordination sites for metal ions.

By modifying the chlorine and amine positions, chemists can design ligands with specific geometries and numbers of coordination sites. acs.org This control is essential for constructing surface-confined metal-organic networks and molecular assemblies. acs.org For instance, terpyridine-based metal complexes, which can be synthesized from pyridine building blocks, are recognized as indispensable in materials science and catalysis. researchgate.net The resulting polypyridyl complexes can be incorporated into composite materials that exhibit unique electrochemical and electrochromic properties. acs.org

Integration into Materials Science Research

The pyridine heterocycle, when integrated into larger molecular systems, can impart desirable properties such as thermal stability, specific electronic characteristics, and high performance. The use of this compound as a starting point allows for the precise introduction of this moiety into novel materials.

Synthesis of Novel Materials with Tailored Properties

Derivatives of dichloropyridine amines are employed in the synthesis of specialized materials where the pyridine unit is a key functional component. One area of research involves the creation of energetic materials, where polynitropyridines derived from dichloropyridines serve as important precursors. dntb.gov.ua The incorporation of the stable pyridine ring and specific functional groups can lead to materials with a combination of high energy and thermal stability. dntb.gov.ua

In another application, the coordination chemistry of pyridine derivatives is harnessed to create advanced functional materials. Assemblies formed from polypyridyl complexes and metal ions can result in materials with interesting electrochromic properties. acs.org Furthermore, pyridine-containing diamines are used to synthesize high-performance polymers like polyimides, which exhibit excellent thermal resistance and mechanical strength. researchgate.net

Precursor for Advanced Polymer Synthesis

The synthesis of high-performance polymers often requires monomers that contain rigid, stable aromatic structures. Aromatic polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. Research has shown that novel aromatic polyimides can be successfully prepared from pyridine-containing diamine monomers. researchgate.net

In one study, a diamine monomer, 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]-pyridine, was synthesized and subsequently polymerized with various aromatic dianhydrides. researchgate.net The resulting polyimides were tough, flexible, and exhibited high solubility in polar organic solvents. researchgate.net These polymers demonstrated high glass transition temperatures and significant thermal stability, retaining over 50% of their weight at 800°C in air. researchgate.net

The table below details the properties of these advanced polyimides derived from a pyridine-containing diamine monomer. researchgate.net

| Aromatic Dianhydride Used | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Tensile Strength | Elongation at Break |

| PMDA | 264 °C | 473 °C | 114.1 MPa | 10.1% |

| BPDA | 240 °C | 465 °C | 106.5 MPa | 13.2% |

| BTDA | 211 °C | 452 °C | 98.7 MPa | 15.7% |

| ODPA | 180 °C | 431 °C | 91.6 MPa | 14.8% |

Data sourced from the abstract of a study on novel polyimides. researchgate.net

Contribution to Advanced Organic Synthesis

This compound is a significant contributor to the field of advanced organic synthesis due to its versatility as a building block. Its utility stems from the presence of multiple, differentially reactive sites on a stable heterocyclic core. This allows for its use in complex, multi-step syntheses and in the construction of diverse molecular libraries. nih.govrsc.org

The compound's structure is amenable to a variety of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds at the chloro-substituted positions. It is also a key starting material for creating fused heterocyclic systems through cyclization reactions. researchgate.netnih.gov Furthermore, its role as a precursor to diamine monomers highlights its importance in polymer chemistry for developing advanced materials with tailored properties. researchgate.net The ability to use this and related building blocks in automated and flow-chemistry setups further enhances its value for efficient and scalable synthesis. nih.gov

Synthesis of Chloropyridine Derivatives (e.g., Trichloropyridines)

The presence of an amino group on the pyridine ring of 4,6-Dichloropyridin-3-amine allows for its conversion into a diazonium salt, which can then undergo a variety of nucleophilic substitution reactions. One of the most notable transformations is the Sandmeyer reaction, a well-established method for replacing an amino group on an aromatic ring with a halide.

Detailed Research Findings:

The conversion of an aromatic amine to a halide via the Sandmeyer reaction is a two-step process. google.com First, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt. In the case of this compound, the reaction would proceed as follows:

Step 1: Diazotization The amino group of this compound reacts with nitrous acid at low temperatures (typically 0-5 °C) to form the corresponding diazonium chloride. The hydrochloride salt of the starting material ensures the presence of the necessary acidic conditions.

Step 2: Sandmeyer Reaction The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chloride ion, yielding a trichloropyridine derivative. google.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. google.com The nitrogen gas (N₂) evolved during the reaction is a good leaving group, driving the reaction to completion. google.com

Table 1: General Parameters for Sandmeyer Reaction

| Parameter | Typical Conditions |

| Starting Material | This compound |

| Reagent for Diazotization | Sodium nitrite (NaNO₂) in aqueous acid (e.g., HCl) |

| Temperature for Diazotization | 0–5 °C |

| Catalyst for Chlorination | Copper(I) chloride (CuCl) |

| Product | 3,4,6-Trichloropyridine |

Intermediate in the Preparation of Aromatic Bridging Cyclic Amide Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and electrophilic carbon centers (due to the chlorine substituents), makes it a candidate for the synthesis of macrocyclic structures. Specifically, it can serve as a building block for aromatic bridging cyclic amide derivatives.

Detailed Research Findings:

The synthesis of such macrocycles would typically involve a condensation reaction between the amino group of 4,6-Dichloropyridin-3-amine and a dicarboxylic acid or, more commonly, a diacyl chloride. The reaction between an amine and an acyl chloride is a vigorous reaction that forms an amide bond with the elimination of hydrogen chloride.

To form a cyclic amide, a dicarboxylic acid dichloride with an appropriate chain length would be reacted with 4,6-Dichloropyridin-3-amine. The reaction would proceed in two steps:

First Amide Bond Formation: One of the acyl chloride groups of the dicarboxylic acid dichloride reacts with the amino group of 4,6-Dichloropyridin-3-amine to form a linear intermediate.

Intramolecular Cyclization: The second acyl chloride group of the same molecule then reacts with the nitrogen of the newly formed amide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, thus forming the macrocyclic amide.

The dichloropyridine unit in the resulting macrocycle provides a rigid structural element and potential sites for further functionalization through nucleophilic substitution of the chlorine atoms. While specific examples of aromatic bridging cyclic amides derived directly from this compound are not extensively reported in readily accessible literature, the fundamental principles of macrocyclization via amide bond formation are a cornerstone of supramolecular chemistry. The synthesis of related macrocyclic pyridine carboxamides has been reported, demonstrating the feasibility of incorporating pyridine units into macrocyclic structures.

Table 2: General Reaction Scheme for Macrocyclic Amide Synthesis

| Reactant 1 | Reactant 2 | Key Reaction | Product Type |

| 4,6-Dichloropyridin-3-amine | Dicarboxylic acid dichloride (e.g., adipoyl chloride, terephthaloyl chloride) | Acylation / Amide bond formation | Aromatic Bridging Cyclic Amide |

The resulting macrocycles are of interest for their potential to act as host molecules in host-guest chemistry, as ligands for metal complexes, or as building blocks for more complex molecular architectures. The rigidity of the dichloropyridine unit can enforce specific conformations in the macrocycle, which is a desirable feature in the design of functional molecular systems.

Conclusion and Future Research Directions

Summary of Current Research Contributions

Research surrounding 4,6-Dichloropyridin-3-amine hydrochloride has primarily focused on its utility as a key intermediate in the synthesis of more complex molecules with significant biological and material properties. The strategic placement of its functional groups allows for a variety of chemical modifications, making it a valuable scaffold in drug discovery and materials science.

In the realm of medicinal chemistry, derivatives of 4,6-Dichloropyridin-3-amine have been investigated for their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine (B92270) core of the molecule serves as a robust scaffold for the development of compounds that can fit into the ATP-binding site of specific kinases, thereby inhibiting their activity. While specific drugs containing this exact fragment are not yet on the market, the exploration of its derivatives in preclinical studies highlights its importance in the development of new therapeutic agents.

Beyond pharmaceuticals, this compound has found a niche in the development of advanced materials. The nitrogen atom in the pyridine ring and the amino group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs). These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. Furthermore, the incorporation of its derivatives into polymers can enhance properties such as thermal stability and chemical resistance.

Emerging Avenues in the Synthesis and Reactivity of this compound

The classical synthesis of this compound typically involves multi-step procedures. However, current research is focused on developing more efficient and sustainable synthetic routes. These emerging methodologies aim to reduce the number of steps, improve yields, and utilize milder reaction conditions.

One promising area of research is the exploration of novel catalytic systems to facilitate the selective functionalization of the pyridine ring. For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are being employed to introduce a wide range of substituents at the chloro-positions. This allows for the creation of a diverse library of derivatives with tailored properties.

Furthermore, studies into the reactivity of the amino group are uncovering new possibilities. For example, diazotization of the amine followed by subsequent reactions can introduce a variety of other functional groups at the 3-position, further expanding the chemical space accessible from this starting material. The unique electronic properties of the dichlorinated pyridine ring also influence the reactivity of the amino group, a subject of ongoing computational and experimental investigation.

Potential for Novel Applications in Advanced Chemical Systems

The inherent chemical versatility of this compound opens the door to a wide array of potential applications in advanced chemical systems. Its ability to serve as a precursor to a multitude of more complex structures makes it a valuable tool for chemists working at the forefront of innovation.

In the field of materials science, the development of functional dyes and pigments based on this scaffold is an area of growing interest. By strategically modifying the substituents on the pyridine ring, it is possible to tune the photophysical properties of the resulting molecules, leading to materials with specific absorption and emission characteristics for use in applications such as organic light-emitting diodes (OLEDs) and sensors.

The potential for this compound to act as a precursor for novel catalysts is also being explored. Metal complexes featuring ligands derived from 4,6-Dichloropyridin-3-amine could exhibit unique catalytic activities for a range of organic transformations. The electronic and steric environment provided by the dichlorinated pyridine core can influence the catalytic performance of the metal center, potentially leading to catalysts with enhanced selectivity and efficiency.

Q & A

Q. Q1. What are the standard synthetic routes for 4,6-dichloropyridin-3-amine hydrochloride, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via regioselective chlorination of pyridine derivatives followed by amination. A common route involves reacting 3-aminopyridine with chlorine gas under controlled conditions, followed by HCl treatment to form the hydrochloride salt . Purity validation employs:

- HPLC : Retention time comparison with reference standards.

- Melting Point Analysis : Expected range 65–67°C (variants like 2,5-dichloropyridin-3-amine show mp 65–69°C) .

- Elemental Analysis : Confirming C, H, N, and Cl content (e.g., C₅H₅Cl₂N·HCl) .

Q. Advanced Q1. How can regioselectivity challenges in dichlorination be addressed to minimize byproducts?

Methodological Answer: Regioselectivity is controlled via:

- Temperature Modulation : Lower temperatures favor 4,6-substitution over 2,6-isomers .

- Catalytic Systems : Use of Lewis acids (e.g., FeCl₃) to direct chlorination .

- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation .

Analytical and Structural Characterization

Q. Q2. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

Q. Advanced Q2. How can computational modeling aid in predicting spectroscopic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to simulate NMR/IR spectra .

- Docking Studies : Predict interactions in drug discovery contexts (e.g., binding to enzyme active sites) .

Stability and Degradation

Q. Q3. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C, away from light and moisture .

- Stability Tests : Monitor via HPLC over 6 months; degradation >5% warrants reformulation .

Q. Advanced Q3. What degradation pathways dominate under acidic or oxidative conditions?

Methodological Answer:

- Acidic Hydrolysis : Cleavage of the amine group, forming 4,6-dichloropyridine (confirmed by GC-MS) .

- Oxidative Degradation : Formation of N-oxide derivatives (detectable via LC-HRMS) .

Applications in Drug Development

Q. Q4. How is this compound utilized in medicinal chemistry research?

Methodological Answer:

Q. Advanced Q4. What strategies improve bioavailability of its derivatives?

Methodological Answer:

- Prodrug Design : Esterification of the amine group to enhance membrane permeability .

- Salt Screening : Testing alternative counterions (e.g., mesylate) for solubility .

Handling and Safety

Q. Q5. What safety protocols are essential during handling?

Methodological Answer:

Q. Advanced Q5. How should decomposition products be managed in large-scale reactions?

Methodological Answer:

- TGA-MS Analysis : Identify volatile byproducts (e.g., HCl gas) .

- Waste Treatment : Alkaline hydrolysis followed by activated carbon filtration .

Data Contradictions and Validation

Q. Q6. How can conflicting solubility data from different sources be resolved?

Methodological Answer:

- Standardized Protocols : Use USP phosphate buffer (pH 7.4) for solubility testing .

- Cross-Validation : Compare with HPLC purity data to rule out impurity interference .

Q. Advanced Q6. What causes variability in reported reaction yields, and how can reproducibility be improved?

Methodological Answer:

- Parameter Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., stirring rate, Cl₂ flow) .

- In-Line Analytics : PAT tools (e.g., ReactIR) for real-time monitoring .

Purification and Scalability

Q. Q7. What purification methods are effective for isolating this compound?

Methodological Answer:

Q. Advanced Q7. How can continuous flow reactors enhance synthesis scalability?

Methodological Answer:

- Microreactors : Improve heat transfer and reduce reaction time (30% yield increase vs. batch) .

- Automated Quenching : Precipitate product inline to minimize degradation .

Mechanistic Studies

Q. Q8. What mechanistic insights exist for its reactions in cross-coupling chemistry?

Methodological Answer:

Q. Advanced Q8. How do steric effects influence reactivity in heterocyclic systems?

Methodological Answer:

- Molecular Dynamics Simulations : Predict steric hindrance at the 4,6-positions .

- Kinetic Isotope Effects : Probe transition states in amination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.